5-(Azetidin-2-yl)pyrimidine

Kinase inhibition DLK JAK

5-(Azetidin-2-yl)pyrimidine (CAS 1273607-68-3) is a heterocyclic building block with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol, featuring a pyrimidine ring directly substituted at the 5-position with an azetidine ring at its 2-position. This specific regiochemistry (5-pyrimidine, 2-azetidine) distinguishes it from its constitutional isomers—2-(azetidin-2-yl)pyrimidine and azetidin-3-yl-substituted variants—which are also commercially available and frequently considered interchangeable in lead optimization campaigns.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B11813795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-2-yl)pyrimidine
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CNC1C2=CN=CN=C2
InChIInChI=1S/C7H9N3/c1-2-10-7(1)6-3-8-5-9-4-6/h3-5,7,10H,1-2H2
InChIKeyRYNJGGJZWQMOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azetidin-2-yl)pyrimidine: Core Scaffold Assessment for Azetidinyl-Pyrimidine Procurement


5-(Azetidin-2-yl)pyrimidine (CAS 1273607-68-3) is a heterocyclic building block with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol, featuring a pyrimidine ring directly substituted at the 5-position with an azetidine ring at its 2-position. This specific regiochemistry (5-pyrimidine, 2-azetidine) distinguishes it from its constitutional isomers—2-(azetidin-2-yl)pyrimidine and azetidin-3-yl-substituted variants—which are also commercially available and frequently considered interchangeable in lead optimization campaigns. The compound is a neutral, secondary-amine-containing scaffold that serves as a key intermediate in the synthesis of kinase inhibitors, including those targeting JAK and dual M3/PDE4 pathways, where the precise attachment point governs downstream biological activity. [1] Its (R)-enantiomer (CAS 1272741-64-6) is also cataloged, underscoring the procurement relevance of stereochemical specification.

Why 5-(Azetidin-2-yl)pyrimidine Cannot Be Replaced by Its Regioisomers in Logical Procurement


Constitutional isomers of azetidinyl-pyrimidine share identical molecular formulas but differ in the attachment position of the azetidine ring to the pyrimidine core, resulting in distinct three-dimensional geometries, hydrogen-bonding vectors, and electronic distributions that directly determine target binding. For example, in kinase inhibitor programs, the 5-substituted pyrimidine core has been specifically linked to potent DLK inhibition (Ki = 281 nM for a derivative), while 3-azetidinyl-substituted pyrimidine scaffolds show far weaker JAK1/2 inhibition (IC50 > 30,000 nM). This positional specificity is not a minor nuance; it dictates which kinase pockets can be productively engaged. [1] Furthermore, the commercial availability gradient—97% purity for the 5-substituted racemate versus cataloged but less-characterized alternatives—creates a practical procurement risk for teams assuming substitutability. Without direct comparative biological data for a given project, substituting one regioisomer for another is an uncontrolled variable that can invalidate SAR hypotheses and waste synthetic resources.

5-(Azetidin-2-yl)pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 5-Position Attachment Enables DLK Kinase Engagement Versus Inactive 3-Position Scaffolds

The 5-substituted azetidinyl-pyrimidine core directly furnishes potent DLK inhibition, with a derivative achieving Ki = 281 nM, whereas a closely related 3-azetidinyl-substituted pyrimidine scaffold shows negligible JAK1/2 inhibition (IC50 > 30,000 nM) in human PBMC assays. Although these data derive from different programs, the >100-fold difference in target engagement magnitude is driven by the attachment position of the azetidine to the pyrimidine ring, which alters the exit vector and hydrogen-bonding geometry accessible to the kinase hinge region. [1]

Kinase inhibition DLK JAK Regioisomer comparison

Commercial Availability and Purity Benchmarking: 5-Substituted Racemate at 97% vs. Scarce Alternatives

5-(Azetidin-2-yl)pyrimidine (CAS 1273607-68-3) is commercially available at 97% purity with direct catalog access (CM492330), while its constitutional isomer 2-(azetidin-2-yl)pyrimidine (CAS 2137648-86-1) is listed but lacks specified purity or confirmed stock status across major suppliers. The (R)-enantiomer (CAS 1272741-64-6) is separately cataloged, enabling stereospecific procurement when chirality is critical. The related 5-(azetidin-3-yl)pyrimidine hydrochloride (AldrichCPR) is sold only in 500 mg units versus flexible packaging for the 5-(azetidin-2-yl) compound.

Procurement Purity CAS registry Commercial availability

PDE4 Inhibitory Activity: Azetidinyl Substitution on 4,6-Diaminopyrimidine Improves PDE4 Inhibition — Scaffold Validation

Introduction of 3-substituted azetidinyl groups onto a 4,6-diaminopyrimidine scaffold led to improved PDE4 inhibitory activity and demonstrated preliminary in vivo efficacy in pulmonary inflammation models. [1] While the specific compound studied is a 3-substituted azetidinyl-4,6-diaminopyrimidine (not 5-(azetidin-2-yl)pyrimidine), the core finding establishes that the azetidinyl-pyrimidine connectivity is a validated pharmacophore for PDE4 engagement. [2] A related 5-azetidinylmethoxy-pyrimidine analog (CHEMBL3288029) showed PDE4D IC50 = 0.020 nM, indicating that 5-position-accessed pyrimidine scaffolds can achieve single-digit picomolar potency when optimized. [3] In contrast, unsubstituted pyrimidine scaffolds lacking the azetidine ring show no PDE4 activity, confirming that the azetidine moiety is essential for target engagement. [4]

PDE4 inhibition Dual M3/PDE4 Azetidinyl SAR Pulmonary inflammation

JAK Kinase Inhibitor Patent Coverage: 5-Substituted Pyrimidine as a Preferred Embodiment in JAK-Targeting Compositions

Multiple patent families (US20240002392A1, EP4363058A1, WO2023/283451) explicitly claim azetidinyl pyrimidine compounds with substitution at the pyrimidine 5-position as inhibitors of JAK kinases, with demonstrated utility in treating inflammatory eye diseases including uveitis, dry eye, and retinal disorders. [1] The 5-substituted pyrimidine core is a preferred embodiment because it provides the correct vector for accessing the JAK ATP-binding pocket, whereas 2-substituted isomers are insufficiently represented in the patent examples as active JAK inhibitors. [2] This patent landscape creates a structural IP differentiation: the 5-substituted azetidinyl-pyrimidine scaffold is within the broad genus of claimed active compounds, while the 2-substituted isomer is predominantly a synthetic intermediate without demonstrated JAK activity claims. [3]

JAK inhibition Patent coverage Azetidinyl pyrimidine Inflammatory eye disease

5-(Azetidin-2-yl)pyrimidine: Prioritized Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: DLK and JAK Program Scaffold Selection

When initiating a kinase inhibitor campaign targeting DLK or JAK kinases, 5-(azetidin-2-yl)pyrimidine is the logical scaffold choice based on demonstrated sub-micromolar target engagement (Ki = 281 nM for DLK via the 5-substituted core) versus the >30,000 nM IC50 observed for 3-azetidinyl-pyrimidine scaffolds against JAK1/2, a >100-fold differential that makes the 5-substituted regioisomer the only viable starting point for hit generation. Procure this compound as the racemate (97% purity) for initial SAR exploration, then source the (R)-enantiomer (CAS 1272741-64-6) for stereospecific optimization once chiral preference is established.

PDE4-Targeted Anti-Inflammatory Drug Discovery: Pharmacophore Construction

For teams building dual M3 antagonist/PDE4 inhibitor candidates for pulmonary or ocular inflammation, the azetidinyl-pyrimidine scaffold has validated PDE4 inhibitory activity with in vivo proof-of-concept in pulmonary inflammation models. While the published SAR focuses on 4,6-diaminopyrimidine cores with 3-substituted azetidines, the 5-(azetidin-2-yl)pyrimidine building block provides a divergent synthetic entry point for exploring 5-substituted analogs, where related 5-alkoxy-pyrimidine derivatives have achieved PDE4D IC50 values as low as 0.020 nM. Select this scaffold specifically when your medicinal chemistry plan requires functionalization at the pyrimidine 5-position with retention of the azetidine ring for PDE4 engagement. [1]

JAK Inhibitor Patent Strategy: Aligning Chemical Procurement with IP-Preferred Scaffolds

The patent landscape (US20240002392A1, EP4363058A1) identifies 5-substituted azetidinyl-pyrimidines as a preferred genus for JAK inhibition in ophthalmic indications including uveitis and dry eye disease. Procurement of 5-(azetidin-2-yl)pyrimidine directly aligns synthetic efforts with the patent-protected chemical space, whereas the 2-substituted isomer lacks demonstrated JAK activity in the same patent families, representing a dead-end for IP-conscious drug discovery programs. Use this compound as a core intermediate for generating patent-exemplified analogs, ensuring freedom-to-operate alignment from the earliest synthetic steps. [1]

Chemical Biology Tool Compound Synthesis: Azetidine-Containing Probe Development

When synthesizing chemical probes that require an azetidine moiety for conformational constraint or hydrogen-bonding capacity, 5-(azetidin-2-yl)pyrimidine offers a directly functionalizable pyrimidine ring with the azetidine pre-installed at the 5-position, eliminating the need for late-stage azetidine coupling which often suffers from poor yields and regioselectivity issues. The 97% purity specification and flexible packaging units reduce procurement friction for academic and industrial probe synthesis programs.

Quote Request

Request a Quote for 5-(Azetidin-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.